
6-O-去甲基灰黄霉素
概述
描述
6-O-Demethyl Griseofulvin is a metabolite of the antifungal agent griseofulvin. It is known for its role in the oxidative metabolism of griseofulvin, which is used to treat fungal infections by inhibiting fungal mitosis. The compound has the molecular formula C₁₆H₁₅ClO₆ and a molecular weight of 338.74 g/mol .
科学研究应用
6-O-Demethyl Griseofulvin has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving the metabolism of griseofulvin.
Biology: The compound is studied for its effects on fungal cells and its role in inhibiting fungal mitosis.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of griseofulvin.
Industry: It is used in the development of antifungal agents and in studies related to drug metabolism
作用机制
The mechanism of action of 6-O-Demethyl Griseofulvin involves its interaction with fungal tubulin, similar to griseofulvin. By binding to tubulin, it disrupts the formation of the mitotic spindle, thereby inhibiting fungal cell division. This action is crucial in its antifungal properties .
安全和危害
未来方向
Griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), ranging from −3.34 to −5.61 kcal mol −1 . This could be responsible for liver injury and Mallory body (MB) formation in hepatocytes of human, mouse, and rat treated with griseofulvin . The stronger binding of griseofulvin to K18 in rodents than in human may explain the observed difference in the severity of hepatitis between rodents and human .
生化分析
Biochemical Properties
6-O-Demethyl Griseofulvin interacts with fungal tubulin, a protein involved in cell division . By binding to this protein, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This interaction disrupts the normal cell division process in fungi, leading to their death .
Cellular Effects
The primary cellular effect of 6-O-Demethyl Griseofulvin is the disruption of mitosis in fungal cells . By binding to fungal tubulin, it prevents the formation of the mitotic spindle, leading to cell division errors and ultimately cell death . This effect is specific to fungi and does not affect human cells .
Molecular Mechanism
The molecular mechanism of action of 6-O-Demethyl Griseofulvin involves binding to the protein tubulin in fungal cells . This binding inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . As a result, the fungal cells cannot divide properly, leading to their death .
Temporal Effects in Laboratory Settings
The temporal effects of 6-O-Demethyl Griseofulvin in laboratory settings are not well-documented. As a metabolite of griseofulvin, its effects are likely to be similar to those of the parent compound. Griseofulvin’s antifungal effects are observed shortly after administration and persist as long as the drug is present in the system .
Dosage Effects in Animal Models
Griseofulvin, the parent compound, is used in veterinary medicine to treat dermatophyte infections . The dosage varies depending on the species and the severity of the infection .
Metabolic Pathways
6-O-Demethyl Griseofulvin is produced by the oxidative demethylation of griseofulvin
Transport and Distribution
Griseofulvin, the parent compound, is known to be well-distributed throughout the body after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the mitotic spindle in fungal cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Demethyl Griseofulvin typically involves the demethylation of griseofulvin. This can be achieved through oxidative demethylation using liver microsomes from rats and mice . The reaction conditions often include the use of specific enzymes that facilitate the removal of the methyl group from the 6-O position of griseofulvin.
Industrial Production Methods: Industrial production of 6-O-Demethyl Griseofulvin is less common compared to its parent compound, griseofulvin. it can be produced through controlled fermentation processes involving specific strains of Penicillium species, followed by extraction and purification .
化学反应分析
Types of Reactions: 6-O-Demethyl Griseofulvin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include liver microsomes and other enzymatic systems.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative demethylation primarily yields 6-O-Demethyl Griseofulvin .
相似化合物的比较
Comparison with Other Similar Compounds: 6-O-Demethyl Griseofulvin is unique due to its specific demethylation at the 6-O position. Similar compounds include:
Griseofulvin: The parent compound, widely used as an antifungal agent.
5-O-Demethyl Griseofulvin: Another demethylated metabolite with different properties.
Chlorinated analogs: Compounds with chlorine substitutions that exhibit varied antifungal activities.
Uniqueness: 6-O-Demethyl Griseofulvin is particularly notable for its role in the metabolic pathway of griseofulvin and its specific interaction with fungal tubulin, making it a valuable compound in both research and therapeutic contexts .
属性
IUPAC Name |
7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGDIBHUPXIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942222 | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20168-89-2, 20168-88-1 | |
| Record name | 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Demethylgriseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



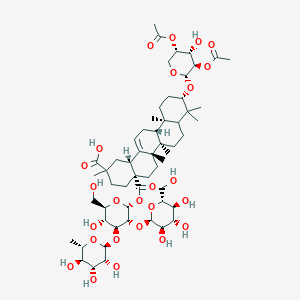
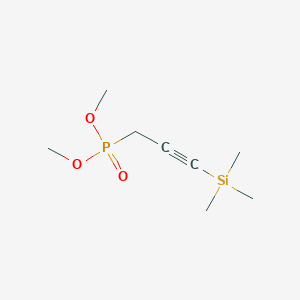
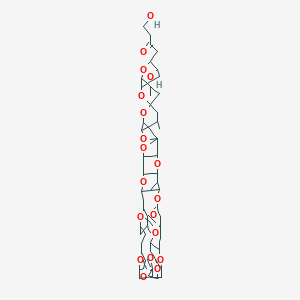
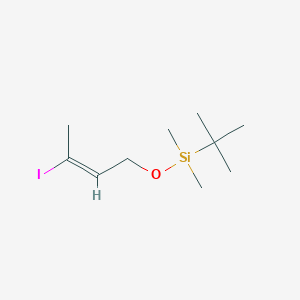
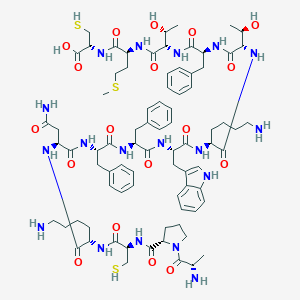


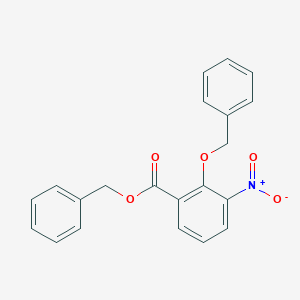

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)


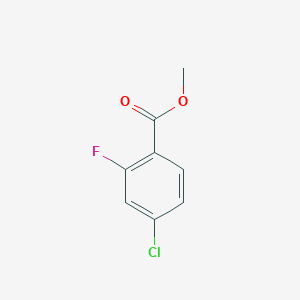
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)